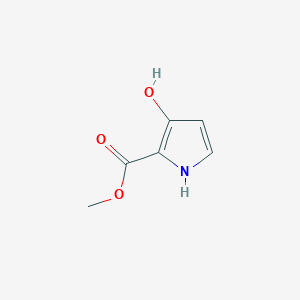

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPQPKMCONIREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716162 | |

| Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79068-31-8 | |

| Record name | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate from Basic Precursors

Abstract

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS No. 79068-31-8) is a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a hydroxyl and a carboxylate group on the pyrrole ring, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules and functional materials.[3][4] This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining this target molecule from simple, readily available precursors. We will delve into the mechanistic underpinnings of established pyrrole syntheses, such as the Hantzsch and Van Leusen methods, and adapt them to construct the desired 3-hydroxy-2-carboxylate substitution pattern. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient syntheses of this important chemical entity.

Introduction to the Target Molecule

This compound is a polysubstituted pyrrole, a class of electron-rich five-membered nitrogen-containing aromatic compounds.[5] The pyrrole framework is a common motif in numerous natural products and synthetic compounds of significant biological importance.[6][7] The presence of the hydroxyl group at the C-3 position and the methyl carboxylate at the C-2 position offers multiple points for further functionalization, making it a versatile building block in organic synthesis.

| Compound Property | Value |

| IUPAC Name | This compound |

| CAS Number | 79068-31-8[1] |

| Molecular Formula | C₆H₇NO₃[1] |

| Molecular Weight | 141.12 g/mol [1] |

| Appearance | White crystals[2][4] |

| Purity (Typical) | ≥97%[1][2] |

| Storage Temperature | 2-8°C[2][4] |

Synthetic Strategies from Acyclic Precursors

The construction of the pyrrole ring from simple, acyclic precursors is a cornerstone of heterocyclic chemistry. Several named reactions provide robust frameworks for accessing substituted pyrroles.[8][9] We will explore two prominent methods adaptable for the synthesis of our target molecule.

Modified Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classic multi-component reaction that traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[10][11] This method is particularly attractive due to its convergent nature, allowing for the rapid assembly of complex pyrroles.

The core of the Hantzsch synthesis lies in the formation of an enamine intermediate from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the aromatic pyrrole ring.[10][12] To achieve the desired 3-hydroxy-2-carboxylate substitution, we can strategically choose our starting materials. A plausible adaptation would involve using an α-halo-β-hydroxy ester as the "haloketone" component.

Caption: Proposed workflow for a modified Hantzsch synthesis.

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as ethanol. Add a mild base like sodium acetate (1.1 eq) to neutralize the hydrochloride and facilitate enamine formation. Stir the mixture at room temperature for 1-2 hours.

-

Halogenation and Cyclization: To the enamine solution, add an α-halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.0 eq) portion-wise while monitoring the temperature. The α-haloacetoacetate is formed in situ, which is then attacked by the enamine.

-

Cyclization and Aromatization: After the addition of the halogenating agent, heat the reaction mixture to reflux for 4-6 hours. The intramolecular cyclization is followed by dehydration to form the aromatic pyrrole ring.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis is a powerful method for preparing 3,4-disubstituted pyrroles.[13] It involves the reaction of a compound containing an activated methylene group with tosylmethyl isocyanide (TosMIC) in the presence of a base.[14][15]

The reaction proceeds via a [3+2] cycloaddition mechanism.[16] The base deprotonates TosMIC, forming a carbanion that acts as a three-atom synthon. This anion attacks an electron-deficient alkene (Michael acceptor), leading to an intermediate that cyclizes and subsequently eliminates the tosyl group to form the pyrrole ring.[16] To synthesize our target molecule, we can use a β-hydroxy-α,β-unsaturated ester as the Michael acceptor.

Caption: Key steps in the Van Leusen synthesis pathway.

-

Preparation of Michael Acceptor: The required starting material, methyl 3-hydroxyacrylate, can be prepared from methyl propiolate by hydration or from other suitable precursors.

-

Reaction Setup: To a stirred suspension of a strong base like sodium hydride (2.2 eq) in a mixture of anhydrous DMSO and ether at 0-5°C, add a solution of methyl 3-hydroxyacrylate (1.0 eq) and TosMIC (1.1 eq) in ether dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product via column chromatography on silica gel to yield the target compound.

Comparative Analysis of Synthetic Routes

| Parameter | Modified Hantzsch Synthesis | Van Leusen Synthesis |

| Precursors | Glycine methyl ester, methyl acetoacetate, halogenating agent | TosMIC, methyl 3-hydroxyacrylate |

| Key Advantages | Convergent, one-pot potential, readily available starting materials | Good for 3,4-disubstitution, well-established for pyrrole synthesis |

| Potential Challenges | Control of side reactions, potential for multiple halogenations | Preparation of the specific Michael acceptor, use of strong bases |

| Reaction Conditions | Generally milder, often requires heating | Requires strong, anhydrous basic conditions |

Conclusion

The synthesis of this compound can be approached through strategic adaptations of well-established synthetic methodologies. Both the modified Hantzsch and Van Leusen syntheses offer viable pathways from simple, acyclic precursors. The choice of a specific route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities for handling specific reagents and conditions. The mechanistic insights and procedural outlines provided in this guide serve as a foundational resource for researchers aiming to synthesize this valuable heterocyclic intermediate, thereby facilitating further advancements in drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Van Leusen Reaction [organic-chemistry.org]

- 16. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: A Technical Guide

Introduction

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its pyrrole core, adorned with both a hydroxyl and a methyl ester group, presents a versatile scaffold for the synthesis of more complex bioactive molecules.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic pathways. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers and scientists.

Disclaimer: Publicly available, experimentally verified spectra for this compound are limited. The data presented and interpreted in this guide are high-fidelity predictions based on the compound's known structure and spectroscopic data from analogous compounds. These predictions serve as a robust framework for the analysis of experimentally acquired data.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a five-membered aromatic pyrrole ring, a hydroxyl group at position 3, and a methyl carboxylate group at position 2. The presence of N-H and O-H protons, aromatic protons, a methoxy group, and a carbonyl group are all expected to give rise to characteristic signals in the various spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap and to observe exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | N-H (Pyrrole) |

| ~9.5 | Broad Singlet | 1H | O-H (Hydroxyl) |

| ~6.8 | Triplet | 1H | H-4 |

| ~6.1 | Triplet | 1H | H-5 |

| ~3.8 | Singlet | 3H | O-CH₃ (Ester) |

Interpretation of ¹H NMR Spectrum

The downfield broad singlets around 11.5 and 9.5 ppm are characteristic of the acidic N-H proton of the pyrrole ring and the phenolic O-H proton, respectively. Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom. The two signals in the aromatic region, predicted as triplets around 6.8 and 6.1 ppm, correspond to the two protons on the pyrrole ring. The singlet at approximately 3.8 ppm with an integration of 3H is unequivocally assigned to the methyl group of the ester functionality.

References

An In-depth Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Structure, Bonding, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 3-Hydroxypyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of natural products and pharmaceuticals, including landmark drugs like atorvastatin. Within this class, the 3-hydroxypyrrole substructure has garnered significant attention as a "privileged scaffold." This is due to its unique electronic properties and its capacity for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) represents the core of this promising class of compounds. Its strategic placement of a hydroxyl group and a methyl ester on the pyrrole ring provides a versatile platform for synthetic elaboration and fine-tuning of pharmacodynamic and pharmacokinetic properties.

This technical guide offers a deep dive into the fundamental chemical nature of this compound, with a focus on its molecular structure, the nuances of its chemical bonding, a validated synthetic protocol, and its significance for drug discovery.

Part 1: Molecular Structure and Chemical Bonding

The structural integrity and reactivity of this compound are dictated by a fascinating interplay of aromaticity, tautomerism, and intramolecular interactions.

Core Molecular Framework

The molecule consists of a five-membered pyrrole ring substituted at the C2 position with a methyl carboxylate group (-COOCH₃) and at the C3 position with a hydroxyl group (-OH).

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | |

| Molecular Weight | 141.12 g/mol | |

| CAS Number | 79068-31-8 | |

| Appearance | White crystalline solid | |

| Storage | 2-8 °C, sealed in dry conditions |

The Critical Role of Keto-Enol Tautomerism

A key feature of the 3-hydroxypyrrole system is its existence in a tautomeric equilibrium between the enol form (3-hydroxypyrrole) and the keto form (1H-pyrrol-3(2H)-one).

Caption: Keto-Enol Tautomerism in the 3-hydroxypyrrole system.

X-ray crystallographic studies on related 1-substituted derivatives have definitively shown that these compounds exist in the solid state exclusively as the keto tautomer (pyrrolone). However, in solution, a dynamic equilibrium is established. The position of this equilibrium is highly sensitive to the solvent, with polar, hydrogen-bond-accepting solvents like DMSO favoring the enol form, while less polar solvents like chloroform favor the keto form. This duality is of paramount importance in a drug development context, as the molecule may present different pharmacophores to a biological target depending on the microenvironment of the binding site.

Aromaticity and Bonding Characteristics

The enol tautomer possesses a fully aromatic pyrrole ring. The pyrrole ring is a π-excessive system, with the nitrogen lone pair participating in the 6π-electron aromatic system. This aromaticity contributes significantly to the molecule's stability. The atoms within the pyrrole ring are sp² hybridized, leading to a planar geometry.

The electron-withdrawing nature of the methyl carboxylate group at C2 influences the electron density distribution within the ring, affecting the acidity of the N-H and O-H protons and modulating the molecule's reactivity in electrophilic and nucleophilic substitution reactions. Intramolecular hydrogen bonding between the C3-hydroxyl group and the C2-carbonyl oxygen is possible, which can influence the conformation and reactivity of the molecule.

Part 2: Synthesis and Characterization

While numerous methods exist for constructing substituted pyrrole rings, the synthesis of multi-functionalized 3-hydroxypyrroles presents unique challenges. A highly efficient one-pot, three-step cascade process has been developed, providing a robust route to this class of compounds.

Recommended Synthetic Protocol: One-Pot Cascade Process

This protocol is adapted from the work of Xu, et al., for the synthesis of N-aryl-2-carboxyl-3-hydroxy-5-arylpyrroles and represents a state-of-the-art method for constructing the 3-hydroxypyrrole core. It involves a Lewis acid-catalyzed Mannich addition, a dirhodium-catalyzed N-O bond insertion, and an acid-promoted aromatization.

Caption: One-pot cascade synthesis workflow for 3-hydroxypyrroles.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add 4 Å molecular sieves (0.10 g), the chosen nitrone (0.25 mmol), and dichloromethane (2.0 mL).

-

Mannich Addition: Cool the mixture to 0 °C. Add the copper(I) hexafluorophosphate (CuPF₆) catalyst (5.0 mol %). Stir for 5 minutes. Add a solution of methyl 3-((tert-butyldimethylsilyl)oxy)-2-diazo-3-butenoate (0.30 mmol) in dichloromethane dropwise. Allow the reaction to stir at 0 °C for 1 hour.

-

N-OTBS Insertion: Add the dirhodium(II) tetraacetate (Rh₂(OAc)₄) catalyst (2.0 mol %). Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Aromatization and Work-up: Remove the dichloromethane solvent under reduced pressure. Add tetrahydrofuran (THF, 5 mL) and 3 N aqueous hydrochloric acid (5 mL). Heat the mixture to 70 °C for 3 hours. After cooling to room temperature, extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by silica gel column chromatography to yield the final multi-functionalized 3-hydroxypyrrole.

Causality and Self-Validation: The elegance of this protocol lies in its cascade nature. The initial Mannich addition is selectively catalyzed by the Lewis acidic copper salt. The subsequent addition of the rhodium catalyst specifically promotes the dinitrogen extrusion and N-OTBS insertion, a novel transformation that forms the pyrrolidinone ring. The final step, an acid-catalyzed elimination (aromatization), is a robust and high-yielding transformation. The success of each step is contingent on the previous one, creating a self-validating sequence that leads to the desired complex scaffold from relatively simple starting materials.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the hydroxyl proton, and the methyl ester protons.

-

N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton on the nitrogen atom.

-

Pyrrole Ring Protons (C4-H, C5-H): These would appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their exact chemical shift and coupling pattern (doublets) would depend on the substitution.

-

O-H Proton: A broad singlet whose chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.

-

-OCH₃ Protons: A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework.

-

Carbonyl Carbon (-COO-): Expected in the range of 160-165 ppm.

-

Pyrrole Ring Carbons: Aromatic carbons will appear between approximately 100 and 140 ppm. The C3 carbon bearing the hydroxyl group will be significantly downfield.

-

-OCH₃ Carbon: A signal around 51-52 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. The exact position can be influenced by conjugation and potential hydrogen bonding.

-

C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrrole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₆H₇NO₃), the expected monoisotopic mass is 141.0426 g/mol .

-

[M+H]⁺: Predicted at m/z 142.0499.

-

[M+Na]⁺: Predicted at m/z 164.0318.

Part 3: Applications in Drug Discovery and Development

The 3-hydroxy-pyrrolin-2-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. Its value lies in its rigid structure and the strategic positioning of hydrogen bond donors and acceptors, which facilitate strong interactions with biological targets.

Caption: The central role of the 3-hydroxypyrrole scaffold.

Key Therapeutic Areas:

-

Antibacterial Agents: Derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel scaffold for developing antibacterial agents effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

-

Antifungal and Antimicrobial Activity: Various 1-substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones have demonstrated significant bacteriostatic and antifungal properties.

-

Anti-inflammatory and Analgesic Activity: The pyrrolone nucleus is present in compounds exhibiting potent anti-inflammatory and analgesic effects.

-

Anticancer Potential: The pyrrole framework is a key component in numerous anticancer agents, and the unique substitution pattern of the 3-hydroxy-2-carboxylate core makes it an attractive starting point for the design of novel oncology drug candidates.

The utility of this compound in drug development lies in its function as a versatile building block. The N-H, C4-H, and C5-H positions are all amenable to further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). This enables medicinal chemists to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties in the pursuit of new clinical candidates.

An In-depth Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Discovery, Synthesis, and Characterization

This guide provides a comprehensive overview of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its structural class, modern synthetic methodologies, detailed characterization, and known biological significance.

Foreword: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. First identified in coal tar by F. F. Runge in 1834 and structurally elucidated by Baeyer in 1870, its significance was quickly recognized.[1] The pioneering synthetic work of Knorr, Hantzsch, and Paal in the late 19th century laid the groundwork for accessing a vast array of functionalized pyrroles.[2][3] This scaffold is not merely a synthetic curiosity; it is a privileged structure in nature, forming the core of vital biomolecules like heme, chlorophyll, and vitamin B12.[3] Its versatile chemical reactivity and ability to participate in hydrogen bonding and π-π stacking interactions have made it a highly sought-after pharmacophore in modern drug discovery. This guide focuses on a specific, yet important derivative: this compound, exploring its place within this historic chemical family.

PART 1: Historical Context and Discovery

The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is a testament to the gradual and sophisticated development of synthetic methodologies for highly functionalized pyrroles. The foundational Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with ammonia or a primary amine, provided the initial blueprint for forming the pyrrole ring.[1][4][5] However, this method was often limited by harsh reaction conditions, such as prolonged heating in acid, which would be unsuitable for precursors bearing sensitive functionalities like a hydroxyl group.[1]

The synthesis of pyrroles bearing a hydroxyl group at the 3-position remained a significant challenge for many years. The direct introduction of such a group is complicated by the electron-rich nature of the pyrrole ring, which favors electrophilic substitution at the 2- and 5-positions. Therefore, the "discovery" of this molecule is intrinsically linked to the development of more nuanced and regioselective synthetic strategies that build the ring with the desired functionality already in place. Modern approaches, such as those involving cascade reactions of vinyldiazoacetates and nitrones, or specialized cyclization reactions, represent the true enabling technology for the reliable preparation of this and related 3-hydroxypyrroles.[6]

PART 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted 3-hydroxypyrroles, such as the title compound, requires a strategic approach that circumvents the limitations of classical methods. A robust and efficient modern methodology involves a one-pot, three-step cascade process.[6] This approach offers high yields and excellent control over the final structure.

Rationale for Method Selection:

The chosen cascade reaction is exemplary for several reasons:

-

Convergence: It combines multiple bond-forming events in a single pot, which is efficient in terms of time, resources, and atom economy.

-

Mild Conditions: The use of copper and rhodium catalysts allows the reactions to proceed under conditions that are tolerant of various functional groups, including the sensitive hydroxyl precursor.

-

Regiocontrol: The reaction is designed to specifically construct the 3-hydroxypyrrole substitution pattern, which is difficult to achieve through other means.

Detailed Experimental Protocol: One-Pot Cascade Synthesis[6]

This protocol describes the synthesis of a multi-functionalized 3-hydroxypyrrole derivative, which is a general and adaptable method for the synthesis of the title compound's core structure.

Step 1: Copper-Catalyzed Mannich-Type Addition

-

To a flame-dried, argon-purged flask, add 4 Å molecular sieves (0.10 g).

-

Add a solution of the starting nitrone (0.25 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the copper catalyst (e.g., Cu(OTf)₂; 2.0 mol%).

-

Slowly add a solution of Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate (a TBSO-substituted vinyldiazoacetate) (0.30 mmol) in DCM.

-

Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) for the consumption of the nitrone.

Step 2: Dirhodium-Catalyzed Dinitrogen Extrusion and N-OTBS Insertion

-

Once the Mannich addition is complete, add the dirhodium catalyst (e.g., Rh₂(OAc)₄; 2.0 mol%) to the reaction mixture at 0 °C.

-

Allow the reaction to warm slowly to room temperature. The evolution of nitrogen gas should be observed.

-

Continue stirring until TLC analysis indicates the formation of the 2-hydroxy-3-oxopyrrolidine intermediate.

Step 3: Acid-Promoted Aromatization (Dehydration)

-

Concentrate the reaction mixture under reduced pressure to remove the DCM.

-

Add tetrahydrofuran (THF) to dissolve the crude intermediate.

-

Add 6N hydrochloric acid (HCl) and heat the mixture to 70 °C for 3-5 hours.

-

Monitor the conversion to the final 3-hydroxypyrrole product by TLC.

-

Upon completion, cool the reaction to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.

Visualizing the Workflow: Synthetic Cascade Diagram

Caption: One-pot cascade synthesis of 3-hydroxypyrroles.

PART 3: Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of its key physical properties and the expected spectroscopic data.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 79068-31-8 | [7] |

| Molecular Formula | C₆H₇NO₃ | [8] |

| Molecular Weight | 141.12 g/mol | [8] |

| Appearance | White crystals | [7] |

| Storage Temperature | 2-8 °C | [7] |

| Predicted XlogP | 1.1 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The N-H proton will likely appear as a broad singlet at a high chemical shift (> 8.0 ppm). The two protons on the pyrrole ring will appear as doublets, coupled to each other. The methyl ester protons will be a sharp singlet around 3.8 ppm. The hydroxyl proton signal may be broad and its position can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals. The carbonyl carbon of the ester will be the most downfield signal (> 160 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (approx. 100-140 ppm), with the carbon bearing the hydroxyl group being further downfield. The methyl ester carbon will be a sharp signal around 50-55 ppm.[9][10]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A broad peak in the region of 3200-3400 cm⁻¹ will correspond to the O-H and N-H stretching vibrations. A strong, sharp peak around 1680-1720 cm⁻¹ will be indicative of the C=O stretch of the ester. C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹.[9][10]

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 141. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[8]

PART 4: Biological Activity and Applications

While specific biological studies on the unsubstituted this compound are not extensively documented in publicly available literature, the broader class of pyrrole derivatives, including those with hydroxyl and ester functionalities, exhibits a wide range of biological activities.[11]

-

Antioxidant and Anti-inflammatory Properties: Many pyrrole derivatives have demonstrated significant antioxidant activity.[11][12] The 3-hydroxy group, in particular, can act as a radical scavenger. Furthermore, certain 1,5-diarylpyrrole derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[11]

-

Antiproliferative and Anticancer Activity: The pyrrole scaffold is present in numerous compounds investigated for their anticancer properties. For example, certain synthetic pyrrole derivatives have shown cytotoxic effects against various human cancer cell lines.[11]

-

Enzyme Inhibition: The structural features of this molecule make it an attractive starting point for the design of enzyme inhibitors, where the hydroxyl and ester groups can be modified to interact with active sites.

The utility of this compound in drug development lies in its role as a versatile synthetic intermediate. The hydroxyl, amine, and ester functionalities, along with the aromatic ring, provide multiple points for chemical modification to develop libraries of compounds for screening against various biological targets.

PART 5: Conclusion and Future Outlook

This compound, while not a household name, represents an important functionalized building block within the indispensable family of pyrrole heterocycles. Its history is woven into the broader narrative of advancements in synthetic organic chemistry, which have enabled the construction of such precisely substituted molecules. Modern cascade reactions provide an elegant and efficient means for its synthesis, opening the door for further exploration of its chemical and biological properties. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile scaffolds like this will be paramount. Future research will likely focus on incorporating this core into more complex molecules to probe its potential as an antioxidant, anti-inflammatory, or anticancer agent, further cementing the legacy of the humble yet powerful pyrrole ring.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. ijrpr.com [ijrpr.com]

- 6. Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. PubChemLite - this compound (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 9. acgpubs.org [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. jcsp.org.pk [jcsp.org.pk]

A Theoretical and Computational Modeling Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: From Quantum Mechanics to Drug Discovery Applications

Introduction: Unveiling the Potential of a Versatile Pyrrole Scaffold

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that holds significant promise as a versatile building block in medicinal chemistry and drug discovery.[1] Its pyrrole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[2] The strategic placement of hydroxyl and carboxylate functional groups on the pyrrole ring provides key pharmacophoric features and opportunities for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the theoretical properties and computational modeling of this compound. As direct experimental and computational studies on this specific molecule are limited, this document serves as a roadmap for researchers, outlining established computational methodologies that can be applied to elucidate its physicochemical properties, predict its reactivity, and explore its potential as a drug candidate. By leveraging the power of computational chemistry, from quantum mechanical calculations to molecular simulations, we can gain invaluable insights that can accelerate the drug discovery and development process.

I. Theoretical Properties: A Quantum Chemical Perspective

A fundamental understanding of the electronic structure and intrinsic properties of this compound is paramount for predicting its behavior in chemical and biological systems. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for investigating the properties of organic molecules.[3]

Molecular Geometry and Electronic Structure

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, a key structural feature to consider is the planarity of the pyrrole ring, which is characteristic of aromatic systems.[4]

Subsequent to geometry optimization, a wealth of information about the molecule's electronic properties can be extracted. The distribution of electrons within the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.[5] A smaller HOMO-LUMO gap generally indicates higher reactivity.

The electrostatic potential (ESP) map is another valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would need to be calculated using appropriate computational methods.

Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, which can be invaluable for experimental characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the molecular structure.[6][7]

-

Infrared (IR) Spectroscopy: The vibrational frequencies calculated from DFT can be used to predict the IR spectrum, helping to identify characteristic functional groups such as the O-H, N-H, and C=O stretching vibrations.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices can predict the most likely sites for chemical reactions.[8]

-

Fukui Functions: These functions identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

-

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity provide a quantitative measure of the overall reactivity of the molecule.

II. Computational Modeling in Drug Discovery

Computational modeling plays a pivotal role in modern drug discovery by enabling the rational design and evaluation of potential drug candidates. For this compound, these methods can be used to identify potential biological targets and predict its behavior in a biological environment.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9][10] This method is instrumental in identifying potential biological targets for a given compound and understanding the key molecular interactions that govern binding affinity.

The general workflow for a molecular docking study of this compound is as follows:

Caption: A generalized workflow for molecular docking studies.

By screening this compound against a library of known drug targets, it is possible to generate hypotheses about its potential therapeutic applications. For instance, pyrrole derivatives have been investigated as inhibitors of various enzymes and receptors.[10][11]

Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to:

-

Assess the stability of the ligand-protein complex.

-

Characterize the conformational changes that occur upon binding.

-

Calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone.

Caption: A typical workflow for molecular dynamics simulations.

III. Experimental Protocols for Computational Modeling

To ensure the reliability and reproducibility of the computational results, it is crucial to follow well-defined protocols. The following sections provide step-by-step methodologies for the key experiments described in this guide.

Protocol for DFT Calculations

-

Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Input File Preparation:

-

Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

-

Select a suitable DFT functional and basis set. For organic molecules, the B3LYP functional with the 6-31G(d,p) basis set is a common and reliable choice.[12]

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

-

-

Property Calculations:

-

From the optimized geometry, perform single-point energy calculations to obtain electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

-

Calculate NMR and IR spectra using the appropriate keywords in the software.

-

-

Data Analysis:

-

Visualize molecular orbitals and ESP maps.

-

Compare calculated spectroscopic data with experimental data if available.

-

Protocol for Molecular Docking

-

Software Selection: Utilize molecular docking software such as AutoDock, Glide, or GOLD.

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

Perform energy minimization.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a known ligand or predicted active site.

-

Run the docking algorithm to generate a set of possible binding poses for the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined a comprehensive computational strategy for elucidating its theoretical properties and exploring its potential in drug discovery. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of this molecule's behavior at the atomic level, thereby guiding experimental efforts and accelerating the path towards new medicines. The methodologies described herein are not only applicable to the title compound but can also be adapted for the study of other novel chemical entities, underscoring the transformative impact of computational chemistry in modern scientific research.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Imperative of Physicochemical Profiling in Early-Stage Drug Development

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS No. 79068-31-8) is a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis.[1] Its utility as a building block for more complex molecules necessitates a comprehensive understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's developability, from formulation and bioavailability to shelf-life and degradation pathways.

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. The methodologies described herein are grounded in international regulatory standards and best practices, ensuring that the data generated is reliable, reproducible, and relevant for critical decision-making in the development pipeline. We will move beyond mere procedural lists to explore the causality behind experimental choices, fostering a deeper understanding of how to build a self-validating data package for this promising intermediate.

Known Physicochemical Properties of this compound

A foundational understanding of the molecule is the first step in designing a logical series of characterization studies.

| Property | Value/Description | Source |

| CAS Number | 79068-31-8 | [1] |

| Molecular Formula | C6H7NO3 | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Appearance | White crystals | [1] |

| Storage | Recommended 2-8°C | [1] |

The recommendation for refrigerated storage suggests a potential sensitivity to thermal degradation, a hypothesis that will be rigorously tested in the stability section of this guide.[1] The structure, featuring a pyrrole ring, a hydroxyl group, and a methyl ester, implies the potential for hydrogen bonding, which influences solubility, and susceptibility to hydrolysis and oxidation.[2][3]

Part 1: A Comprehensive Protocol for Solubility Assessment

Solubility dictates the formulation strategies available for a compound and is a critical factor in its absorption and bioavailability. We will explore two key types of aqueous solubility—thermodynamic and kinetic—as well as solubility in organic solvents relevant to synthesis and formulation.

Theoretical Underpinnings: Why Solubility Varies

The solubility of an organic compound is governed by its molecular structure and the properties of the solvent.[4] For this compound, key factors include:

-

Polarity and Hydrogen Bonding : The presence of N-H and O-H groups allows for hydrogen bonding with protic solvents like water, while the pyrrole ring and methyl ester contribute to its overall polarity.[4]

-

pH-Dependence : The weakly acidic N-H proton (pyrrole pKa is ~16.5-17.5) and the hydroxyl group mean that the compound's ionization state, and thus its aqueous solubility, can be influenced by pH.[3][5]

-

Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. This is a key factor in thermodynamic solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Workflow for comprehensive solubility assessment.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, representing the true saturation point. It is the gold standard and is based on the principles outlined in the OECD 105 guideline.[6][7][8]

Causality : The long incubation period ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for pre-formulation studies and for establishing a baseline for biopharmaceutical classification.[9][10]

Methodology :

-

Media Preparation : Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by FDA guidelines.[11] A non-buffered purified water control should also be included.

-

Sample Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.

-

Incubation : Add a known volume of each buffer to the vials. Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate for at least 24-48 hours.[9][12]

-

Phase Separation : After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from filter adsorption.

-

Quantification : Analyze the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS method. Create a calibration curve using standards of known concentration to ensure accurate quantification.

-

pH Verification : Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[9]

Protocol 2: Kinetic Aqueous Solubility

This high-throughput method is invaluable for early discovery to quickly assess solubility from a DMSO stock solution, mimicking how compounds are often handled in biological assays.[2][13][14]

Causality : This assay measures the concentration of a compound before it precipitates out of a solution that is rapidly prepared from a high-concentration organic stock. This is relevant for in vitro assays where precipitation can lead to erroneous results.[13][15]

Methodology :

-

Stock Solution : Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution : In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS pH 7.4).[2][14]

-

Incubation : Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[2]

-

Precipitate Detection/Separation :

-

Quantification : Quantify the concentration of the dissolved compound in the supernatant/filtrate using a plate reader (UV absorbance) or by HPLC-UV/LC-MS.[2][14]

Protocol 3: Organic Solvent Solubility

Understanding solubility in organic solvents is crucial for synthetic route development, purification, and the preparation of stock solutions.

Causality : This provides practical data for laboratory handling and scale-up operations. A simple, iterative addition method can quickly establish an approximate solubility value.[1]

Methodology :

-

Solvent Selection : Choose a panel of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone).

-

Sample Preparation : Weigh a precise amount of the compound (e.g., 10 mg) into a vial.

-

Iterative Addition : Add the chosen solvent in small, measured increments (e.g., 100 µL). After each addition, vortex the vial vigorously and visually inspect for complete dissolution.[1]

-

Endpoint Determination : Continue adding solvent until the solid is completely dissolved. The solubility is then calculated based on the mass of the compound and the total volume of solvent added. The result is often expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., >100 mg/mL).

Data Presentation: Solubility Summary

All quantitative solubility data should be compiled into a clear, concise table.

| Solvent/Medium | pH | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | 25 | Thermodynamic | Experimental Value | Calculated Value |

| Aqueous Buffer | 1.2 | 37 | Thermodynamic | Experimental Value | Calculated Value |

| Aqueous Buffer | 4.5 | 37 | Thermodynamic | Experimental Value | Calculated Value |

| Aqueous Buffer | 6.8 | 37 | Thermodynamic | Experimental Value | Calculated Value |

| PBS | 7.4 | 25 | Kinetic | Experimental Value | Calculated Value |

| Methanol | N/A | 25 | Iterative Addition | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Iterative Addition | Experimental Value | Calculated Value |

Part 2: A Systematic Approach to Chemical Stability Assessment

Stability testing determines the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. These "forced degradation" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by ICH guidelines Q1A(R2) and Q1B.[16][17]

The "Why" of Forced Degradation

The core objectives of a forced degradation study are:

-

To Identify Degradation Pathways : Understanding how the molecule breaks down (e.g., hydrolysis, oxidation) is crucial for predicting its long-term stability.[17]

-

To Develop Stability-Indicating Methods : The degradation samples are used to develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound in the presence of its impurities and degradants. This is a key requirement for quality control.[18][19]

-

To Inform Formulation and Packaging : If a compound is found to be sensitive to light, for example, protective packaging will be required.[3][20]

Experimental Workflow for Stability & Degradation Analysis

This diagram illustrates the process from stress application to final analysis.

Workflow for forced degradation and stability analysis.

Protocol 4: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] Over-stressing can lead to secondary degradants not relevant to real-world storage.[17]

Methodology : For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. An unstressed control sample should be stored at controlled room temperature or refrigerated and analyzed alongside the stressed samples.

-

Acidic Hydrolysis :

-

Condition : 0.1 M HCl, heated at 60-80°C.

-

Procedure : Mix the compound solution with 0.1 M HCl. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Rationale : The ester and the pyrrole ring may be susceptible to acid-catalyzed hydrolysis or degradation.[20]

-

-

Basic Hydrolysis :

-

Condition : 0.1 M NaOH, at room temperature or gently heated (e.g., 40°C).

-

Procedure : Mix the compound solution with 0.1 M NaOH. Sample at various time points and neutralize with 0.1 M HCl before analysis.

-

Rationale : Ester hydrolysis (saponification) is typically rapid under basic conditions.

-

-

Neutral Hydrolysis :

-

Condition : Purified water, heated at 60-80°C.

-

Procedure : Mix the compound solution with water and sample over time.

-

Rationale : Establishes the compound's stability in an aqueous environment without acid or base catalysis.

-

-

Oxidative Degradation :

-

Condition : 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.

-

Procedure : Mix the compound solution with H₂O₂. Sample over time.

-

Rationale : The electron-rich pyrrole ring is often susceptible to oxidation.[2] This condition mimics potential exposure to oxidative stress.

-

-

Thermal Degradation :

-

Condition : Solid compound exposed to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH at 40°C).

-

Procedure : Place the solid compound in a stability chamber under the specified conditions. Sample at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

-

Rationale : Assesses the intrinsic stability of the solid form, which is critical for determining shelf life.

-

-

Photostability :

-

Condition : As per ICH Q1B, expose the solid or solution to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[3][20][21]

-

Procedure : Place the sample in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

-

Rationale : Identifies light sensitivity, which has direct implications for packaging and handling.[20]

-

Protocol 5: Development of a Stability-Indicating HPLC Method

The analytical method is the cornerstone of the stability study. Its purpose is to separate the parent compound from all process-related impurities and degradation products.[18][22]

Causality : A validated stability-indicating method ensures that the decrease in the parent compound concentration is accurately measured and that the formation of degradation products is tracked. Without this specificity, stability data is unreliable.

General Methodology :

-

Column and Mobile Phase Screening : Start with a robust reversed-phase column (e.g., C18). Screen different mobile phase compositions (e.g., Acetonitrile/water, Methanol/water) with a suitable buffer (e.g., phosphate or acetate) to achieve good peak shape and initial separation.

-

Gradient Optimization : Use the stressed samples, particularly a mixture of them, to optimize a gradient elution method. The goal is to resolve all degradation peaks from the main peak and from each other.

-

Detector Wavelength Selection : Use a photodiode array (PDA) detector to analyze the peaks. Select a wavelength that provides a good response for both the parent compound and the impurities. The PDA also allows for peak purity analysis, a critical component of method validation.

-

Method Validation : Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve all components), linearity, accuracy, precision, and robustness.

Data Presentation: Stability and Forced Degradation Summary

Results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Mass Balance (%) |

| Unstressed Control | 24 h | 100.0 | 0.0 | 0 | 100.0 |

| 0.1 M HCl @ 80°C | 24 h | Experimental Value | Calculated Value | Count from HPLC | Calculated Value |

| 0.1 M NaOH @ 40°C | 8 h | Experimental Value | Calculated Value | Count from HPLC | Calculated Value |

| Water @ 80°C | 24 h | Experimental Value | Calculated Value | Count from HPLC | Calculated Value |

| 3% H₂O₂ @ RT | 24 h | Experimental Value | Calculated Value | Count from HPLC | Calculated Value |

| Thermal (Solid, 80°C) | 7 days | Experimental Value | Calculated Value | Count from HPLC | Calculated Value |

| Photostability (ICH Q1B) | - | Experimental Value | Calculated Value | Count from HPLC | Calculated Value |

Mass Balance = (% Assay of Parent) + (Sum of % Area of all Degradants). A mass balance between 95-105% provides confidence in the analytical method.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, which are grounded in established regulatory guidelines, researchers can generate a high-quality, self-validating data package. This information is not merely a checklist requirement; it is a critical asset that informs formulation development, predicts in vivo behavior, ensures product quality and safety, and ultimately accelerates the journey of a promising chemical entity from the laboratory to its final application.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. fda.gov [fda.gov]

- 12. who.int [who.int]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. enamine.net [enamine.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. scispace.com [scispace.com]

- 20. youtube.com [youtube.com]

- 21. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of pyrrole derivatives, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and its analogs represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of this chemical scaffold, delving into its synthesis, chemical characteristics, and diverse biological activities. We will explore the rationale behind synthetic strategies, present detailed experimental protocols, and discuss the structure-activity relationships that govern the efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights to guide the design and synthesis of novel therapeutic agents based on the 3-hydroxypyrrole-2-carboxylate core.

Introduction: The Significance of the 3-Hydroxypyrrole-2-carboxylate Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically important molecules, including heme, chlorophyll, and vitamin B12. The inherent chemical properties of the pyrrole ring, such as its electron-rich nature and ability to participate in hydrogen bonding, make it an attractive scaffold for the design of novel therapeutic agents.[1]

The introduction of hydroxyl and carboxylate functionalities at the 3- and 2-positions, respectively, as seen in this compound, imparts unique characteristics to the molecule. The 3-hydroxy group can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by substituents on the pyrrole ring. The methyl ester at the 2-position provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. This specific substitution pattern has been identified as a key pharmacophore in a variety of bioactive compounds.

This guide will focus on the synthesis, derivatization, and biological evaluation of this core structure, providing a foundation for its exploration in drug discovery programs.

Synthesis of the 3-Hydroxypyrrole-2-carboxylate Core and its Analogs

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system.[2] For the specific construction of the 3-hydroxypyrrole-2-carboxylate scaffold, a multi-step approach is often required, starting from readily available precursors.

General Synthetic Strategy: A Retro-Synthetic Analysis

A plausible synthetic route to this compound and its N-substituted analogs can be envisioned through a cascade process involving a Mannich-type addition, dinitrogen extrusion, and subsequent aromatization. This approach offers a convergent and efficient pathway to the desired core structure.

Caption: Retrosynthetic analysis for the synthesis of the 3-hydroxypyrrole-2-carboxylate core.

Experimental Protocol: One-Pot Synthesis of N-Aryl-2-carboxyl-3-hydroxy-5-arylpyrroles

This protocol is adapted from a reported three-step, one-pot cascade process for the synthesis of multi-functionalized 3-hydroxypyrroles.[1] This method can be modified to produce the parent this compound by using an appropriate nitrone.

Materials:

-

Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate

-

Substituted Nitrone (e.g., C-phenyl-N-phenylnitrone for a 5-phenyl, N-phenyl derivative)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

6N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted nitrone (1.0 mmol), CuOTf·0.5C₆H₆ (0.05 mmol), and Rh₂(OAc)₄ (0.01 mmol).

-

Addition of Diazo Compound: Dissolve Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate (1.2 mmol) in anhydrous DCM (5 mL) and add it to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.

-

Solvent Exchange and Aromatization: Once the initial reaction is complete, remove the DCM under reduced pressure. Add anhydrous THF (10 mL) to the residue, followed by the addition of 6N HCl (2 mL).

-

Heating: Heat the reaction mixture to 70 °C and stir for 3-4 hours, or until the aromatization is complete as indicated by TLC analysis.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ until the solution is neutral. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-hydroxypyrrole-2-carboxylate derivative.

Biological Activities of 3-Hydroxypyrrole-2-carboxylate Derivatives

The 3-hydroxypyrrole-2-carboxylate scaffold and its analogs have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Pyrrole derivatives are known to exhibit potent anticancer properties through various mechanisms of action.[3] The 3-hydroxypyrrole-2-carboxylate core can be strategically modified to target specific pathways involved in cancer progression.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The hydroxyl and carboxylate groups can chelate metal ions in the active sites of metalloenzymes that are crucial for cancer cell survival, such as histone deacetylases (HDACs).[4][5]

-

Kinase Inhibition: Modifications to the pyrrole ring and its substituents can lead to compounds that selectively inhibit protein kinases involved in oncogenic signaling pathways.

-

Induction of Apoptosis: These derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[6]

-

Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[7]

Caption: Potential anticancer mechanisms of action for 3-hydroxypyrrole-2-carboxylate derivatives.

Table 1: Representative Anticancer Activity of Pyrrole Derivatives

| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Diaryl-substituted pyrroles | K-562 (Leukemia) | MTT | 5.2 | [3] |

| Diaryl-substituted pyrroles | MDA-MB-231 (Breast) | MTT | 8.1 | [3] |

| Pyrrole-hydroxamic acid hybrids | K-562 (Leukemia) | MTT | 14.74 | [5] |

| Pyrrole-hydroxamic acid hybrids | MCF-7 (Breast) | MTT | 15.32 | [5] |

| 3,5-Diaryl-dihydropyrrole-2-carboxylates | HeLa (Cervical) | MTT | 10.5 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrole-containing compounds have long been recognized for their antibacterial and antifungal properties.[9]

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Some pyrrole derivatives can interfere with the enzymes responsible for building and maintaining the bacterial cell wall.

-

Disruption of DNA Replication: These compounds can inhibit essential enzymes involved in bacterial DNA replication, such as DNA gyrase.[9]

-

Membrane Disruption: Certain analogs can disrupt the integrity of the microbial cell membrane, leading to cell death.

Table 2: Representative Antimicrobial Activity of Pyrrole-2-carboxylate Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [9] |

| 3-Farnesylpyrrole | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.8 | [9] |

| Dichloro-substituted pyrrolamide | Mycobacterium tuberculosis H37Rv | 0.03 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, cardiovascular disease, and cancer. Pyrrole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[10]

Potential Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrrole derivatives can be designed to selectively inhibit COX-2, which is upregulated during inflammation, thereby reducing side effects associated with COX-1 inhibition.[10]

-

Inhibition of Lipoxygenase (LOX) Enzymes: Similar to COX, LOX enzymes are involved in the production of pro-inflammatory lipid mediators. Dual COX/LOX inhibitors are of significant interest.[10]

-

Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For 3-hydroxypyrrole-2-carboxylate derivatives, SAR studies have revealed several key insights:

-

Substitution at the N1-position: The nature of the substituent on the pyrrole nitrogen significantly influences activity. Bulky or aromatic groups can enhance binding to target proteins and modulate lipophilicity.

-

Substitution at the C4- and C5-positions: Introducing various substituents at these positions allows for the fine-tuning of electronic properties and steric interactions within the binding pocket of a target enzyme. For example, electron-withdrawing groups can enhance the acidity of the 3-hydroxy group, which may be important for metal chelation.

-

Modification of the Ester Group: The methyl ester at the C2-position can be converted to other esters, amides, or carboxylic acids to alter solubility, cell permeability, and metabolic stability.

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their synthetic accessibility and the potential for diverse biological activities make them a compelling area for further research. Future efforts should focus on:

-